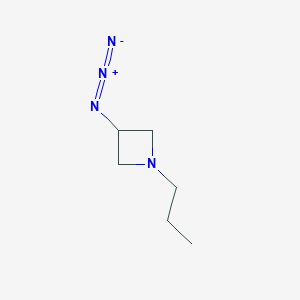

3-Azido-1-propylazetidine

CAS No.: 2098098-32-7

Cat. No.: VC3188702

Molecular Formula: C6H12N4

Molecular Weight: 140.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098098-32-7 |

|---|---|

| Molecular Formula | C6H12N4 |

| Molecular Weight | 140.19 g/mol |

| IUPAC Name | 3-azido-1-propylazetidine |

| Standard InChI | InChI=1S/C6H12N4/c1-2-3-10-4-6(5-10)8-9-7/h6H,2-5H2,1H3 |

| Standard InChI Key | ARDFLTHEEODWNR-UHFFFAOYSA-N |

| SMILES | CCCN1CC(C1)N=[N+]=[N-] |

| Canonical SMILES | CCCN1CC(C1)N=[N+]=[N-] |

Introduction

Structural Characteristics and Properties

3-Azido-1-propylazetidine features a four-membered azetidine ring with a propyl chain attached to the nitrogen atom of the ring and an azido group (-N₃) at the 3-position. The strained four-membered ring combined with the highly reactive azido functionality creates a molecule with interesting chemical properties and potential for various transformations.

Physical and Chemical Properties

The physical and chemical properties of 3-Azido-1-propylazetidine are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂N₄ |

| Molecular Weight | 140.19 g/mol |

| CAS Number | 2098098-32-7 |

| IUPAC Name | 3-azido-1-propylazetidine |

| InChI | InChI=1S/C6H12N4/c1-2-3-10-4-6(5-10)8-9-7/h6H,2-5H2,1H3 |

| InChI Key | ARDFLTHEEODWNR-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1CC(C1)N=[N+]=[N-] |

| Appearance | Not specified in sources |

| Solubility | Likely soluble in common organic solvents |

The compound's structural features, particularly the azido group and the strained azetidine ring, contribute to its reactivity and potential applications in various chemical processes.

Structural Features

The molecule contains several key structural elements that define its chemical behavior:

-

Azetidine Ring: The four-membered nitrogen-containing heterocycle is inherently strained, making it reactive toward ring-opening reactions under appropriate conditions.

-

Azido Group: The -N₃ functionality is known for its participation in click chemistry and other selective transformations, making it valuable for bioconjugation and materials science applications.

-

Propyl Chain: The three-carbon alkyl chain attached to the azetidine nitrogen provides a handle for further functionalization and can influence the compound's physical properties such as solubility and lipophilicity.

Synthesis Methods

The synthesis of 3-Azido-1-propylazetidine can be approached through several synthetic routes, though the specific methodologies must be carefully designed to accommodate the strained ring system and the reactive azido functionality.

General Synthetic Approaches

Based on related azido compounds, several potential synthetic pathways can be proposed:

-

Nucleophilic Substitution: Starting from 3-halo-1-propylazetidine derivatives, displacement with sodium azide can introduce the azido functionality.

-

Diazotransfer Reactions: If starting from a 3-amino-1-propylazetidine, diazotransfer reagents like trifluoromethanesulfonyl azide can convert the amine to an azide.

-

Ring Construction: Building the azetidine ring with the azido group already in place using appropriate cyclization strategies.

Reaction Conditions

The synthesis typically involves careful control of reaction parameters due to the potential reactivity and strain of the target molecule:

-

Solvents: Common solvents include dichloromethane, acetonitrile, or DMF depending on the specific reaction.

-

Catalysts: Various catalysts may be employed to facilitate specific transformations, including copper catalysts for certain azide-forming reactions.

-

Temperature Control: Often requires moderated temperatures to prevent unwanted side reactions or decomposition of the strained ring system.

Chemical Reactivity

The presence of both the strained azetidine ring and the reactive azido group provides 3-Azido-1-propylazetidine with diverse chemical reactivity profiles.

Characteristic Reactions

3-Azido-1-propylazetidine can participate in several reaction types:

-

Click Chemistry: The azido group readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, making it valuable for bioconjugation and materials science applications.

-

Reduction Reactions: Reduction of the azido group can yield the corresponding amine derivative using reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

-

Ring-Opening Reactions: The strained azetidine ring may undergo ring-opening under specific conditions, particularly with nucleophiles or strong acids.

-

Substitution Reactions: The nitrogen of the azetidine ring can potentially participate in further alkylation or acylation reactions under appropriate conditions.

Mechanism of Action

In applications such as bioconjugation, the mechanism primarily involves the azido group's participation in cycloaddition reactions:

-

Click Chemistry Mechanism: In copper-catalyzed azide-alkyne cycloadditions, the azido group reacts with terminal alkynes to form 1,2,3-triazole linkages with high specificity and efficiency.

-

Reduction Mechanism: When reduced to an amine, the compound can participate in various condensation reactions, including those with carbonyl compounds and carboxylic acid derivatives.

Applications in Research and Industry

3-Azido-1-propylazetidine has potential applications across multiple fields of research and industry, primarily due to its unique structural features and reactivity profile.

Chemical Research Applications

The compound serves as a valuable building block in synthetic organic chemistry:

-

Synthesis of Complex Molecules: As a structurally unique intermediate for constructing more complex heterocyclic systems.

-

Library Construction: For the synthesis of compound libraries through systematic modifications of the azido group and the propyl chain.

-

Methodology Development: As a test substrate for developing new synthetic methodologies for strained heterocycles.

Biological and Biochemical Applications

The azido functionality makes this compound potentially useful in biological research:

-

Bioconjugation: The azido group enables bioorthogonal chemistry for labeling and modification of biomolecules without interfering with biological processes.

-

Molecular Probes: Potential applications in the development of molecular probes for biological imaging and sensing.

-

Drug Discovery: The azetidine scaffold appears in various bioactive compounds, making derivatives of 3-Azido-1-propylazetidine potential candidates for pharmaceutical research.

Materials Science Applications

The compound may find use in materials science through:

-

Polymer Chemistry: The azido functionality can serve as a reactive handle for polymer functionalization and crosslinking.

-

Surface Modification: For selective modification of material surfaces through click chemistry approaches.

-

Advanced Materials: As a precursor for specialized materials with tailored properties.

Comparative Analysis with Related Compounds

Understanding 3-Azido-1-propylazetidine in the context of related compounds provides valuable insights into its unique properties and potential applications.

Comparison with Similar Azetidine Derivatives

Table comparing 3-Azido-1-propylazetidine with structurally related compounds:

| Compound | Structural Variation | Key Differences in Reactivity |

|---|---|---|

| 3-Azido-1-ethylazetidine | Shorter alkyl chain (ethyl vs. propyl) | Potentially different solubility and lipophilicity profiles |

| 3-Azido-1-butylazetidine | Longer alkyl chain (butyl vs. propyl) | Increased lipophilicity, potentially different membrane permeability |

| 3-Amino-1-propylazetidine | Amine group instead of azido group | Different reactivity profile, capable of conventional amine reactions rather than azide-specific transformations |

| 3-Azido-1-propylamine | Linear molecule without azetidine ring | Lacks ring strain, different conformational properties and reactivity profile |

The variations in chain length and functional groups significantly influence the physicochemical properties and application potential of these related compounds.

Comparison with Other Azido Compounds

Comparing 3-Azido-1-propylazetidine with other azido-containing compounds reveals important distinctions:

-

3-Azido-1-propylamine: While sharing the azido functionality and propyl chain, this compound lacks the strained azetidine ring, resulting in different reactivity patterns and applications, particularly in click chemistry reactions .

-

Azido-containing Piperidines: Compounds like 3-Azido-1-(benzenesulfonyl)piperidine contain a six-membered ring instead of the four-membered azetidine, resulting in significantly less ring strain and different conformational behavior .

These structural differences translate to distinct reactivity profiles, synthetic accessibility, and potential applications across various research domains.

Future Research Directions

The unique structural features of 3-Azido-1-propylazetidine suggest several promising avenues for future research and development.

Synthetic Methodology Development

Further research could focus on:

-

Improved Synthetic Routes: Development of more efficient and scalable synthesis methods for 3-Azido-1-propylazetidine and its derivatives.

-

Stereoselective Synthesis: Methods to control stereochemistry at the azetidine ring for applications requiring stereochemical precision.

-

Diversification Strategies: Approaches to systematically modify the structure to generate libraries of related compounds for structure-activity relationship studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume